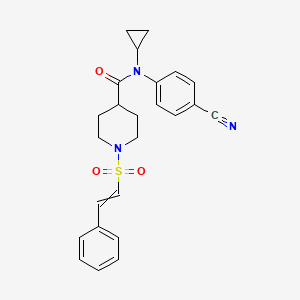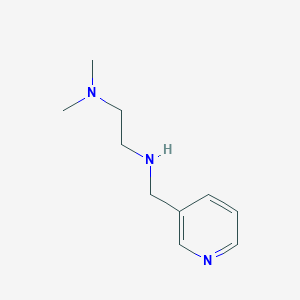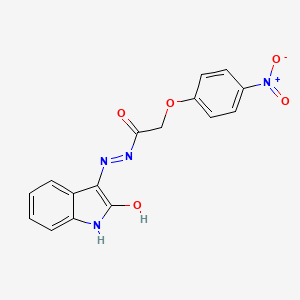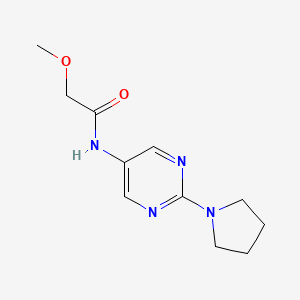![molecular formula C20H22N4O B2781867 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline CAS No. 2380069-94-1](/img/structure/B2781867.png)
4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline is not fully understood. However, it has been hypothesized that the compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also enhance the activity of certain neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline has a low toxicity profile and does not cause significant adverse effects in animal models. It has been shown to have a high affinity for certain receptors in the brain, leading to improved cognitive function. In cancer cells, the compound has been shown to inhibit the activity of certain enzymes, leading to reduced cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without significant adverse effects. However, the compound is relatively new and has not been extensively studied, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline. In cancer research, further studies are needed to determine the optimal concentration and treatment duration for inhibiting cancer cell growth. In Alzheimer's disease research, more studies are needed to determine the long-term effects of the compound on cognitive function. Additionally, the potential use of this compound in other fields, such as neurodegenerative diseases and pain management, should be explored.
Synthesemethoden
The synthesis of 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline involves the reaction of 2-methyl-4-(piperidin-1-yl)methylpyridine with 4-chloroquinazoline in the presence of a palladium catalyst. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline has been studied for its potential applications in various fields. In the field of cancer research, this compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-11-17(8-9-21-15)25-13-16-5-4-10-24(12-16)20-18-6-2-3-7-19(18)22-14-23-20/h2-3,6-9,11,14,16H,4-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJLZCBBYREEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2781795.png)
![2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2781796.png)
![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2781798.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2781801.png)
![N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2781804.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2781806.png)